N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 335222-97-4
VCID: VC5551856
InChI: InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
SMILES: COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE

CAS No.: 335222-97-4

Cat. No.: VC5551856

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.42

* For research use only. Not for human or veterinary use.

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE - 335222-97-4

Specification

CAS No. 335222-97-4
Molecular Formula C19H17N3O3S
Molecular Weight 367.42
IUPAC Name N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Standard InChI Key FRAHHFOXKSWDFS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide comprises three primary components:

  • 1,3-Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Benzamide moiety: A benzene ring linked to an amide group (-CONH₂) at the thiazole’s 2-position.

  • Methoxyphenyl carbamoyl methyl substituent: A methylene bridge (-CH₂-) connecting the thiazole’s 4-position to a carbamoyl group (-NHCO-) attached to a 2-methoxyphenyl ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₃S
Molecular Weight367.42 g/mol
CAS Registry Number335222-97-4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count6

The methoxy group (-OCH₃) at the phenyl ring’s 2-position enhances hydrophobicity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .

Synthesis and Preparation

The synthesis of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide likely follows multi-step protocols common to thiazole derivatives.

Thiazole Core Formation

Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For example:
RC(O)CH2X+NH2CSNH2Thiazole+HX\text{RC(O)CH}_2\text{X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiazole} + \text{HX}
where X = halogen.

Benzamide Functionalization

The benzamide group at the thiazole’s 2-position is typically installed via amidation. For instance, reacting 2-aminothiazole with benzoyl chloride in the presence of a base:
Thiazole-NH2+PhCOClThiazole-NHCOPh\text{Thiazole-NH}_2 + \text{PhCOCl} \rightarrow \text{Thiazole-NHCOPh}
Yields are optimized using catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or thionyl chloride (SOCl₂) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazole formationα-Bromoacetophenone, thiourea60–75%
Carbamoyl methylation2-Methoxyphenyl isocyanate, DMF50–65%
Benzamide couplingBenzoyl chloride, pyridine, 0°C70–85%

Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (DMSO-d₆): Peaks at δ 3.80 (s, 3H, -OCH₃), 6.97–7.91 (m, aromatic protons), and 8.30 (s, 1H, -CONH-) .

  • ¹³C NMR: Signals corresponding to the thiazole carbons (δ 120–150), carbonyl groups (δ 165–170), and methoxy carbon (δ 55–56) .

  • IR (KBr): Stretching vibrations at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals planar thiazole rings with dihedral angles of 10–15° relative to the benzamide group. Hydrogen bonds (N-H···O, C-H···O) stabilize the crystal lattice, as demonstrated in Hirshfeld surface analyses .

Biological Activity and Mechanism of Action

While direct studies on this compound are scarce, structural analogs exhibit notable bioactivity:

Enzyme Inhibition

Thiazole derivatives often target enzymes like cyclooxygenase (COX) or kinases. The benzamide moiety may chelate metal ions in active sites, while the methoxyphenyl group enhances hydrophobic interactions .

CompoundTargetIC₅₀/EC₅₀
N-(4-Chlorophenyl)thiazole-2-benzamideCOX-20.8 μM
3-(Thiazol-2-yl-ethoxy)benzamideBacterial DNA gyrase2.5 μg/mL

Applications in Medicinal Chemistry

Drug Discovery

Thiazole-based benzamides are explored as:

  • Anti-inflammatory agents: COX-2 inhibitors for arthritis.

  • Anticancer agents: Kinase inhibitors targeting EGFR or VEGFR .

  • Antimicrobials: DNA gyrase inhibitors against resistant strains .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhance enzyme inhibition.

  • Methoxy groups improve solubility and bioavailability .

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